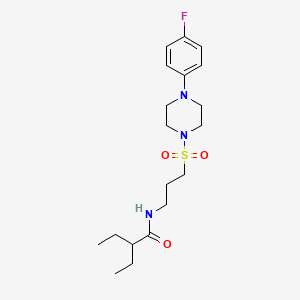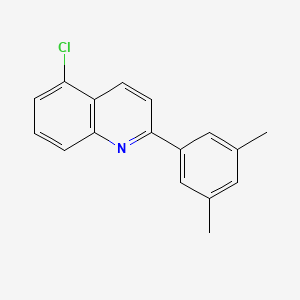
5-Chloro-2-(3,5-dimethylphenyl)quinoline
Vue d'ensemble
Description
5-Chloro-2-(3,5-dimethylphenyl)quinoline is a chemical compound with the molecular formula C17H14ClN . It is used as a dopant material in organic light-emitting diodes (OLEDs) .
Synthesis Analysis
One method of synthesis involves the reaction of 2-chloro-3,5-dimethylbenzoic acid with aniline in the presence of a base. Another method involves the condensation of 3,5-dimethylphenylamine with 2-chloroquinoline.Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a chlorine atom at the 5th position and a 3,5-dimethylphenyl group at the 2nd position .Chemical Reactions Analysis
Quinoline derivatives, including this compound, are known to exhibit a wide range of chemical reactions. Chemical modification of quinoline is a common approach used in drug discovery, resulting in improved therapeutic effects .Applications De Recherche Scientifique
Spectroscopic Characterization and Nonlinear Optical Properties
Quinoline derivatives have been extensively studied for their spectroscopic characterization and nonlinear optical (NLO) properties. For instance, a study by Wazzan, Al-Qurashi, and Faidallah (2016) explored the molecular structure and spectroscopic characteristics of quinoline-based dyes using DFT and TD-DFT calculations. They also investigated the compounds' NLO properties, which are crucial for various technological applications (Wazzan, Al-Qurashi, & Faidallah, 2016).
Photovoltaic Properties
Quinoline derivatives have been applied in the fabrication of organic-inorganic photodiodes. A study by Zeyada, El-Nahass, and El-Shabaan (2016) demonstrated the photovoltaic properties of quinoline derivatives in the construction of heterojunction diodes. They found that these diodes exhibited rectification behavior and photovoltaic properties under both dark and illuminated conditions (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
Quinoline derivatives have also been investigated for their potential as corrosion inhibitors. Saraswat and Yadav (2020) conducted a study on quinoxaline derivatives, including a 2-chlorophenyl quinoxaline, demonstrating their effectiveness in inhibiting corrosion of mild steel in acidic media. Their study combined experimental and theoretical approaches, including density functional theory (DFT) and molecular dynamic simulations (Saraswat & Yadav, 2020).
Luminescent Zinc Complexes
Quinoline derivatives have been used in the synthesis of luminescent zinc complexes. Ghedini et al. (2002) synthesized zinc complexes with substituted 8-hydroxyquinolines, exploring their stability in solution and their photophysical properties. These complexes exhibited luminescence, which is significant for applications in sensing and imaging technologies (Ghedini, Deda, Aiello, & Grisolia, 2002).
Antimycobacterial Activity
In the pharmaceutical domain, quinoline derivatives have shown potential antimycobacterial activity. A study by Bhat et al. (2020) synthesized novel xanthene derivatives incorporated with 2-chloro quinoline and evaluated their in vitro antimycobacterial activity. The study found several compounds with potent activity against strains of Mycobacterium tuberculosis (Bhat, Al-Omar, Naglah, & Khan, 2020).
Mécanisme D'action
While the specific mechanism of action for 5-Chloro-2-(3,5-dimethylphenyl)quinoline is not mentioned in the retrieved papers, quinolones, a class of compounds that includes quinoline derivatives, are known to inhibit DNA supercoiling and relaxation by binding to both gyrase and DNA and stabilizing the gyrase-DNA-cleaved complex .
Propriétés
IUPAC Name |
5-chloro-2-(3,5-dimethylphenyl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN/c1-11-8-12(2)10-13(9-11)16-7-6-14-15(18)4-3-5-17(14)19-16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTBVSYIBDKSED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC3=C(C=C2)C(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

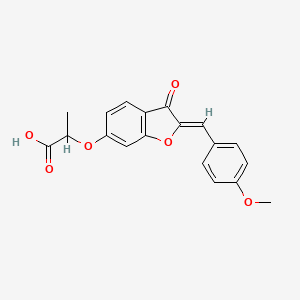

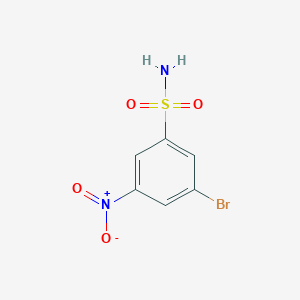
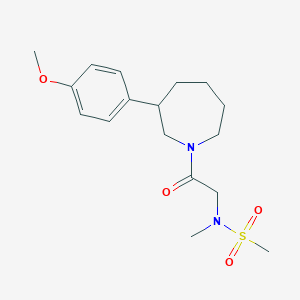
![tert-butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B2974852.png)

![Tert-butyl 2-(6-bromopyridine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2974854.png)

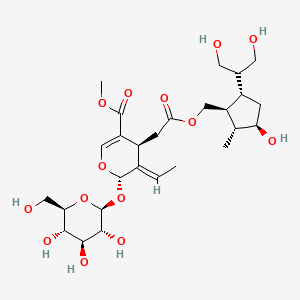

![N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2974862.png)
![6-Oxo-2-thiabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2974863.png)
![{[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid](/img/structure/B2974866.png)
